2-(2-Oxoindolin-1-yl)propanoic acid
Description
2-(2-Oxoindolin-1-yl)propanoic acid is a bicyclic organic compound featuring an indolin-2-one (2-oxoindoline) core fused to a propanoic acid moiety. The indolinone scaffold consists of a six-membered benzene ring fused to a five-membered lactam ring containing a ketone group. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The propanoic acid side chain enhances solubility and provides a functional handle for further derivatization.
Properties
CAS No. |
857496-53-8 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(2-oxo-3H-indol-1-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO3/c1-7(11(14)15)12-9-5-3-2-4-8(9)6-10(12)13/h2-5,7H,6H2,1H3,(H,14,15) |
InChI Key |
HJECHQFTTGWUQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C(=O)CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxoindolin-1-yl)propanoic acid typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of indole with a suitable alkyl halide, followed by oxidation to introduce the oxo group . The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for 2-(2-Oxoindolin-1-yl)propanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxoindolin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or nitro groups .
Scientific Research Applications
2-(2-Oxoindolin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Oxoindolin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating procaspase-3, a key enzyme in the apoptotic pathway . This activation leads to the cleavage of cellular proteins and ultimately cell death. The compound may also interact with other proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Structural Analogues with Isoindolinone or Indoline Moieties
Table 1: Key Structural and Functional Comparisons
Key Insights :
- Indolinone vs. Isoindolinone: The ketone position (indolinone: 6-membered fused ring; isoindolinone: 5-membered) affects electronic distribution. Isoindolinone derivatives (e.g., ) exhibit enhanced π-π stacking in drug design .
- Saturation Effects : Saturated indoline derivatives () lack the conjugated ketone, reducing electrophilicity but improving metabolic stability .
Heterocyclic Propanoic Acid Derivatives with Varied Cores
Table 2: Comparison of Heterocyclic Propanoic Acid Derivatives
| Compound Name | Heterocycle | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|
| 3-(2-Oxopyrrolidin-1-yl)propanoic acid | Pyrrolidinone | 157.17 | Additional carbonyl group | Enhanced reactivity in peptide coupling |
| 3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid | Thiazolidinone | 175.21 | Sulfur atom in heterocycle | Antimicrobial activity |
| 2-(5-Bromothiophen-2-yl)propanoic acid | Thiophene | 245.11 | Bromine substitution; planar aromatic system | Electrophilic substitution studies |
Key Insights :
- Heterocycle Influence: Thiazolidinone derivatives () exhibit distinct bioactivity due to sulfur’s electronegativity, whereas pyrrolidinone derivatives () are more reactive in acylations .
- Substituent Effects : Bromine in thiophene analogs () alters electronic properties, enabling cross-coupling reactions absent in the oxoindolin-based compound .
Stereochemical and Functional Group Variations
Table 3: Impact of Stereochemistry and Substituents
| Compound Name | Stereochemistry/Substituent | Effect on Properties |
|---|---|---|
| (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid | R-configuration | Improved binding affinity to enzymatic targets |
| 2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid | Dimethylimidazole | Enhanced metabolic stability and lipophilicity |
| (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propanoic acid | S-configuration | Chiral center influences pharmacokinetics |
Key Insights :
- Stereochemistry : Enantiomers like (2R)- and (2S)-adamantyl derivatives () show divergent bioactivities due to target specificity .
- Functional Groups : Methyl groups in imidazole derivatives () reduce oxidative metabolism, extending half-life compared to unsubstituted analogs .
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